(E)-1-(2,4-dimethylphenyl)-2-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)ethanone hydrobromide
Description
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-2-(4-methyl-2-phenylimino-1,3-thiazol-3-yl)ethanone;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS.BrH/c1-14-9-10-18(15(2)11-14)19(23)12-22-16(3)13-24-20(22)21-17-7-5-4-6-8-17;/h4-11,13H,12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHIHZWHGCCYJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CN2C(=CSC2=NC3=CC=CC=C3)C)C.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1-(2,4-dimethylphenyl)-2-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)ethanone hydrobromide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.34 g/mol. Its structure features a thiazole moiety that is known for various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For example, compounds similar to (E)-1-(2,4-dimethylphenyl)-2-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)ethanone have demonstrated significant activity against various bacterial strains. In particular, derivatives with thiazole rings have shown efficacy against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL for certain derivatives .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound 24 | 0.5 - 1.0 | Mycobacterium tuberculosis |
| Compound 23 | 4 - 8 | Staphylococcus aureus |
Inhibition of Ecto-5'-Nucleotidase
Another important aspect of the biological activity of this compound is its role as an inhibitor of ecto-5'-nucleotidase (e5'NT), an enzyme involved in purinergic signaling. Studies indicate that derivatives of this compound exhibit potent inhibition against human e5'NT, with some showing up to 24-fold higher potency compared to rat e5'NT . This inhibition can influence various physiological processes, including inflammation and immune responses.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound's ability to inhibit e5'NT affects adenosine metabolism, potentially leading to altered cellular signaling pathways.
- Antimicrobial Mechanisms : The thiazole ring is known to disrupt bacterial cell wall synthesis and function, contributing to its antimicrobial properties.
Case Studies
Several studies have reported on the biological activities of thiazole derivatives similar to this compound:
- Study on Antibacterial Activity : A study evaluated a series of thiazole derivatives for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The results indicated that certain modifications in the thiazole structure significantly enhanced antibacterial efficacy .
- In Vivo Studies : In vivo experiments demonstrated that some thiazole derivatives exhibited low toxicity at high doses (up to 2000 mg/kg), suggesting a favorable therapeutic index for potential drug development .
Comparison with Similar Compounds
(Z)-1-(4-Chlorophenyl)-2-(4-Methyl-2-(phenylimino)thiazol-3(2H)-yl)ethanone Hydrobromide (CAS: 200959-82-6)
- Structural Differences : The Z-isomer () has a 4-chlorophenyl group instead of a 2,4-dimethylphenyl substituent. Chlorine’s electronegativity increases polarity and may enhance binding to hydrophobic pockets in biological targets compared to methyl groups.
- In contrast, the E-isomer’s trans-configuration may improve π-π stacking with aromatic residues in enzymes .
| Parameter | Target Compound (E) | Z-Isomer (CAS: 200959-82-6) |
|---|---|---|
| Substituent on Phenyl Ring | 2,4-Dimethyl | 4-Chloro |
| C=N Configuration | E | Z |
| Molecular Weight (g/mol) | ~438.3 (estimated) | ~439.3 (reported) |
| Solubility in Water | High (due to HBr) | Moderate (HBr enhances solubility) |
(E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one
- Key Differences: This compound () lacks the phenylimino group and hydrobromide salt.
- Biological Implications: The thiazole ring and unsaturated ketone contribute to antibacterial activity, but the target compound’s hydrobromide salt and phenylimino group may improve bioavailability and target specificity .
Physicochemical and Pharmacological Comparisons
Solubility and Ionic Interactions
The hydrobromide salt in the target compound significantly increases its aqueous solubility compared to neutral analogs like (E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one. This property is critical for drug delivery and absorption .
Hydrogen Bonding and Crystal Packing
Compounds with hydrogen-bonding motifs, such as triazole derivatives (), exhibit distinct crystal packing via N–H···O/S interactions.
Methodological Considerations for Similarity Analysis
For instance, the Z- and E-isomers may show divergent activities due to stereochemical effects despite nearly identical structures . Tools like SHELX () enable precise crystallographic comparisons to validate these differences .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The compound can be synthesized via condensation reactions between substituted benzaldehydes and thiazole precursors. For example, refluxing substituted aldehydes (e.g., 2,4-dimethylbenzaldehyde) with a thiazole intermediate (e.g., 4-methyl-2-(phenylimino)thiazol-3(2H)-yl) in ethanol with glacial acetic acid as a catalyst for 4–6 hours typically yields 80–85% product . Key factors include:
- Solvent choice : Absolute ethanol minimizes side reactions.
- Catalyst : Acetic acid enhances imine formation.
- Temperature : Reflux (~78°C) ensures equilibrium toward product formation.
Q. Which spectroscopic techniques are critical for structural validation?
- IR Spectroscopy : Confirms C=O (1670–1700 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
- ¹H NMR : Signals for aromatic protons (δ 6.8–8.0 ppm), methyl groups (δ 2.0–2.5 ppm), and thiazole protons (δ 7.1–7.3 ppm) .
- Elemental Analysis : Validates molecular formula (e.g., C, H, N, S within ±0.3% of theoretical values) .
Q. How is crystallographic data used to confirm molecular geometry?
Single-crystal X-ray diffraction reveals hydrogen-bonding networks (e.g., N–H···O/S interactions) and confirms the (E)-configuration of the imine group. For example, hydrobromide salts often form hexagonal lattices with R-factors < 0.05 .
Advanced Research Questions
Q. What strategies resolve contradictions between computational and experimental spectral data?
- Variable-Temperature NMR : Identifies dynamic effects (e.g., tautomerism) causing discrepancies in peak splitting .
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental IR/NMR to validate resonance structures .
- X-ray Validation : Resolves ambiguities in stereochemistry (e.g., distinguishing E/Z isomers) .
Q. How can structure-activity relationships (SAR) be explored for biological activity?
- Analog Synthesis : Modify substituents (e.g., electron-withdrawing groups on the phenyl ring) to assess impact on bioactivity .
- Docking Studies : Target enzymes (e.g., cyclooxygenase-2) using crystallographic data to predict binding affinity .
- In Vitro Assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) with controlled pH and temperature to ensure reproducibility .
Q. What experimental limitations affect reproducibility in biological assays?
- Sample Degradation : Organic degradation during prolonged assays (>9 hours) alters bioavailability. Stabilize samples with continuous cooling (4°C) .
- Matrix Complexity : Simplify wastewater matrices (e.g., limit initial contaminants to 8–10) to reduce variability in environmental toxicity studies .
Methodological Case Studies
Case Study: Resolving Conflicting Melting Points in Analog Synthesis
- Issue : A reported mp of 210–212°C for a thiazole analog conflicts with a later study (mp 291–293°C) .
- Resolution :
- Recrystallization Solvent : Use DMF/ethanol (1:3) to remove polar impurities.
- Thermogravimetric Analysis (TGA) : Confirm decomposition points to rule out polymorphic transitions .
Case Study: Hydrogen Bonding in Crystal Packing
- Observation : Hexameric assemblies via N–H···S and O–H···S bonds in hydrobromide salts .
- Implications : Enhanced solubility in polar solvents due to intermolecular interactions.
Key Recommendations
- Synthetic Protocols : Include glacial acetic acid in reflux to improve imine yield .
- Characterization : Combine XRD with DFT for unambiguous structural assignment .
- Biological Testing : Standardize assay durations ≤6 hours to minimize degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
